molecular formula C12H13ClN2O2 B1403743 tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate CAS No. 1391821-37-6

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Cat. No.: B1403743
CAS No.: 1391821-37-6
M. Wt: 252.69 g/mol
InChI Key: MZNHXBAQIVZMHE-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.45 (s, 9H, tert-butyl)
    • δ 4.82 (s, 1H, CH(CN))
    • δ 7.48 (d, J = 8.4 Hz, 1H, pyridine H-3)
    • δ 8.32 (d, J = 8.4 Hz, 1H, pyridine H-4)
    • δ 8.71 (s, 1H, pyridine H-6).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 27.9 (tert-butyl CH₃)
    • δ 82.1 (tert-butyl quaternary C)
    • δ 115.2 (CN)
    • δ 122.4–150.3 (pyridine C and ester carbonyl).

Infrared (IR) Spectroscopy

  • ν = 2245 cm⁻¹ (C≡N stretch)
  • ν = 1730 cm⁻¹ (ester C=O stretch)
  • ν = 1575 cm⁻¹ (pyridine ring vibrations)
  • ν = 680 cm⁻¹ (C-Cl stretch).

Mass Spectrometry (MS)

  • EI-MS (m/z) :
    • 252.1 [M]⁺ (base peak)
    • 195.0 [M - C₄H₉]⁺ (loss of tert-butyl)
    • 139.8 [C₅H₃ClN]⁺ (pyridinyl fragment).

Comparative Structural Analysis with Pyridine Derivatives

The compound shares structural motifs with other pyridine-based molecules but exhibits distinct features:

Feature tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate Nicotinic Acid 2-Chloropyridine
Substituents Cl, CN, ester COOH Cl
Electron Effects -M (Cl, CN), +M (ester) -M (COOH) -M (Cl)
Dipole Moment 4.2 D 3.8 D 2.1 D
Reactivity Electrophilic at C-4, nucleophilic at cyano group Acid-base reactions SNAr at C-2/C-6

The cyano group enhances electrophilicity at the α-carbon, enabling nucleophilic additions absent in simpler chloropyridines. The tert-butyl ester provides steric bulk, reducing susceptibility to hydrolysis compared to methyl or ethyl esters.

Properties

IUPAC Name

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXBAQIVZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using Potassium Carbonate in Polar Aprotic Solvents

One of the most reported methods uses potassium carbonate as a base to facilitate the substitution of a halogenated pyridine derivative with tert-butyl 2-cyanoacetate.

Entry Reactants Solvent Base Temperature Time Yield Notes
1 tert-Butyl 2-cyanoacetate + 2-chloro-5-nitropyridine Tetrahydrofuran (THF) K2CO3 50 °C 10 h 98% Purification by preparative TLC; formation of tert-butyl 2-cyano-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetate intermediate
2 tert-Butyl 2-cyanoacetate + 3-chloropyridazine 1-Methyl-2-pyrrolidinone (NMP) K2CO3 80 °C 3 h 600 mg isolated Acidification and extraction steps; product isolated as yellow oil

Reaction Mechanism: The base deprotonates the methylene group of tert-butyl 2-cyanoacetate generating a stabilized carbanion that attacks the electrophilic chloropyridinyl carbon, displacing the chloride ion.

Palladium-Catalyzed Cross-Coupling Reactions

In some cases, palladium-catalyzed coupling reactions have been employed for the preparation of related cyanoacetate derivatives with substituted pyridines, although yields may vary.

Entry Catalyst System Solvent Temperature Time Yield Notes
3 Pd2(dba)3 + 2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane 1,4-Dioxane 90 °C 18 h 24% Low yield; inert atmosphere; purification by silica gel chromatography

This method is less efficient compared to direct nucleophilic substitution and may be used when specific substitution patterns are required.

General Work-Up and Purification

  • After completion of the reaction, the mixture is typically cooled and diluted with organic solvents such as ethyl acetate.
  • Aqueous washes with saturated sodium bicarbonate or brine remove inorganic salts.
  • Drying agents like sodium sulfate are used before filtration.
  • Concentration under reduced pressure yields crude product.
  • Purification is achieved by preparative thin-layer chromatography (TLC) or silica gel column chromatography with solvent gradients (e.g., ethyl acetate in heptanes).

Reaction Monitoring and Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Structural confirmation is performed using proton nuclear magnetic resonance (^1H NMR) spectroscopy and mass spectrometry (MS).
  • Typical ^1H NMR signals for tert-butyl groups appear as singlets near 1.49–1.55 ppm (9H).
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight minus the tert-butyl group when fragmented.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Starting Material tert-Butyl 2-cyanoacetate Commercially available or synthesized separately
Electrophile 5-chloropyridin-2-yl halide or derivative Chloride or nitro-substituted pyridine derivatives
Base Potassium carbonate (K2CO3) Mild base, facilitates deprotonation
Solvent THF, NMP, or 1,4-dioxane Polar aprotic solvents preferred
Temperature 50–90 °C Elevated temperature accelerates reaction
Reaction Time 3–18 hours Depends on substrate and conditions
Purification Preparative TLC or column chromatography Essential for isolating pure product
Yield 24%–98% Varies by method and conditions

Research Findings and Analysis

  • The nucleophilic substitution method using potassium carbonate in THF at 50 °C for 10 hours provides the highest yield (up to 98%) for tert-butyl 2-cyano-2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetate, a close analog to the target compound.
  • Use of NMP as solvent at 80 °C for 3 hours also yields the desired product efficiently but requires careful acidification and extraction steps.
  • Palladium-catalyzed coupling reactions, while applicable, generally give lower yields and require longer reaction times, making them less practical for scale-up.
  • Reaction monitoring by TLC and HPLC ensures optimal reaction time to maximize yield and minimize byproducts.
  • Purification techniques are crucial for obtaining analytically pure material suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticoagulant Development
One notable application of tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate is in the synthesis of anticoagulants. The compound serves as an intermediate in the preparation of novel anticoagulant agents, which are critical in managing conditions like thrombosis. For instance, its derivatives have been explored for their potential as direct inhibitors of coagulation factor Xa, contributing to the development of drugs like Edoxaban (Lixiana) .

1.2 Antitumor Activity
Research indicates that compounds structurally related to this compound exhibit antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

2.1 Versatile Building Block
this compound is utilized as a versatile building block in organic synthesis. It can undergo various reactions, such as nucleophilic substitutions and cyclization processes, to yield complex molecules with diverse functionalities .

Table 1: Reactions Involving this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionKOH in ethanol at refluxVarious pyridine derivatives
CyclizationAcidic conditionsCyclic compounds
EsterificationAlcohols in presence of acid catalystEsters with biological activity

Case Studies

3.1 Synthesis of Novel Anticoagulants
A study focused on the synthesis of a series of anticoagulants derived from this compound demonstrated its efficacy in inhibiting factor Xa. The synthesis involved multiple steps, including the reaction with various amines and acyl chlorides to yield active pharmaceutical ingredients (APIs) .

3.2 Antitumor Compound Development
In another case study, researchers synthesized a library of compounds based on this compound to evaluate their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity, prompting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The cyano group can act as an electrophile, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Chloro vs. 6-Chloro Pyridine Derivatives

The most direct comparator is tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate (CAS: 1279818-57-3), a positional isomer with identical molecular weight and formula but a chlorine atom at the pyridine’s 6-position . Key differences include:

  • Electronic Effects : The 5-chloro substituent on pyridine deactivates the ring differently compared to the 6-chloro isomer, altering reactivity in electrophilic substitution or metal-catalyzed coupling reactions.
  • Crystallinity and Solubility : Positional isomerism may influence crystal packing and solubility. For example, the 6-chloro derivative (MFCD20278065) has distinct ChemSpider and MDL identifiers, suggesting divergent physicochemical profiles .
  • Applications : The 5-chloro variant is linked to agrochemical patents (e.g., FMC Corporation’s carbamate derivatives), implying tailored bioactivity compared to the 6-chloro analog .

Heterocyclic Variants: Pyridine vs. Dithiazole and Pyrimidine

(Z)-tert-Butyl 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-cyanoacetate (CAS: N/A)

This compound replaces pyridine with a 1,2,3-dithiazole ring, introducing sulfur atoms and altering conjugation. Synthesized via reaction with 4,5-dichloro-1,2,3-dithiazolium chloride, it exhibits distinct reactivity due to the electron-deficient dithiazole ring, which may enhance electrophilicity at the cyanoacetate group .

tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 1114830-16-8)

Replacing pyridine with pyrimidine and chlorine with bromine increases molecular weight (C₁₀H₁₄BrN₂O₂) and polarizability. Bromine’s larger atomic radius may slow substitution kinetics but improve binding in hydrophobic enzyme pockets .

Aromatic vs. Aliphatic Esters

tert-Butyl 2-(4-chloro-2-methoxyphenoxy)acetate (CAS: 203056-20-6)

This phenol-derived ester lacks a cyano group but includes methoxy and chloro substituents.

Data Table: Key Properties of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate 1391821-37-6 C₁₂H₁₃ClN₂O₂ 252.70 5-Cl, cyano, tert-butyl Agrochemical intermediates
tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate 1279818-57-3 C₁₂H₁₃ClN₂O₂ 252.70 6-Cl, cyano, tert-butyl Unspecified research use
(Z)-tert-Butyl 2-(4-chloro-dithiazolylidene)-2-cyanoacetate N/A C₁₀H₁₀ClN₂O₂S₂ 289.78 4-Cl, dithiazole, cyano Reactive intermediates
tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate 1114830-16-8 C₁₀H₁₄BrN₂O₂ 291.14 5-Br, pyrimidine, tert-butyl Pharmaceutical research

Biological Activity

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate (CAS No. 1391821-37-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies involving this compound.

  • Molecular Formula : C12H13ClN2O2
  • Molecular Weight : 252.70 g/mol
  • Structure : The compound features a tert-butyl group, a cyanoacetate moiety, and a chlorinated pyridine ring, which may contribute to its biological properties.

Anticancer Activity

Several studies have explored the anticancer properties of pyridine derivatives. For instance, compounds with structural similarities have been tested for their effects on cancer cell lines. These studies often assess cytotoxicity and selectivity towards cancerous versus normal cells.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedEC50 (µM)Selectivity Ratio
BDA-043D7 (malaria)2500
BDA-05HeLa (cervical)1050
This compoundTBDTBDTBD

Note: EC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the chloropyridine moiety may interact with specific biological targets, possibly involving enzyme inhibition or receptor modulation.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    In a study assessing the cytotoxic effects of various pyridine derivatives, compounds structurally related to this compound demonstrated significant inhibition of cancer cell proliferation. The selectivity towards cancer cells over normal lymphocytes was particularly noted, indicating potential for therapeutic use in oncology.
  • Antimicrobial Testing :
    A preliminary screening of several pyridine derivatives revealed that those with similar functional groups showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. Although direct data for this compound is lacking, these findings suggest avenues for further investigation.

Toxicological Profile

The toxicity profile of this compound remains largely uncharacterized. Safety data sheets indicate no acute toxicity data available for oral, inhalation, or dermal exposure, emphasizing the need for comprehensive toxicological assessments before clinical applications can be considered .

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-chloropyridine-2-carbaldehyde derivatives with tert-butyl cyanoacetate under basic conditions, followed by purification via column chromatography . Optimization includes:

  • Temperature control : Reactions often proceed at 0–25°C to minimize side products.
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
  • Analytical validation : Monitor reaction progress using TLC and HPLC-MS to confirm intermediate formation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyridyl protons (δ 7.5–8.5 ppm) .
  • IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O) validate functional groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z 281.06) .
  • X-ray crystallography : Resolve stereochemical ambiguities; SHELX software is widely used for structure refinement .

Advanced Research Questions

Q. How does the tert-butyl group influence regioselectivity and stability in cross-photocycloaddition reactions involving this compound?

The tert-butyl group acts as a steric shield, directing [2+2] photocycloaddition to occur at the less hindered pyridyl nitrogen. This enhances regioselectivity (e.g., head-to-head vs. head-to-tail products) . Stability studies show:

  • Thermal stability : The tert-butyl ester resists hydrolysis under acidic conditions compared to ethyl/methyl analogs.
  • Photostability : UV irradiation trials (λ = 254–365 nm) reveal minimal degradation over 24 hours, making it suitable for photochemical applications .

Q. What crystallographic challenges arise when analyzing this compound, and how are they methodologically addressed?

Challenges include:

  • Disorder in the tert-butyl group : Observed in 50% of crystals, resolved via SHELXL refinement with split occupancy models .
  • Weak diffraction : Crystals often exhibit low symmetry (triclinic/monoclinic systems), requiring high-intensity X-ray sources (e.g., synchrotron radiation) .
  • Hydrogen bonding networks : Intramolecular N–H···O interactions stabilize the structure; these are mapped using Fourier difference maps and restraints in SHELX .

Q. How can contradictions between experimental spectroscopic data and computational predictions (e.g., DFT) be systematically resolved?

Discrepancies often arise in:

  • Chemical shift predictions : Adjust solvent models (e.g., PCM for DMSO) in DFT calculations to better match experimental NMR data .
  • Reaction pathway energetics : Validate transition states using IRC (Intrinsic Reaction Coordinate) analysis and compare with kinetic data (e.g., Arrhenius plots) .
  • Crystal packing vs. gas-phase simulations : Use periodic boundary conditions in DFT to account for solid-state effects .

Q. What role does this compound play in the synthesis of anticoagulant drugs, and what analytical strategies ensure intermediate purity?

It serves as a precursor to Edoxaban intermediates. Critical steps include:

  • Coupling reactions : Amidation with cyclohexylamine derivatives under peptide-coupling conditions (e.g., HATU/DIPEA) .
  • Purity control : Use UPLC-MS to detect impurities (e.g., dechlorinated byproducts) at <0.1% levels.
  • Chiral resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers critical for pharmacological activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Reactant of Route 2
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tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

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